

# Rubiginone D2 chemical structure and properties

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## Compound of Interest

Compound Name: *Rubiginone D2*

Cat. No.: *B3025712*

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## An In-depth Technical Guide to **Rubiginone D2**

This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Rubiginone D2**, a polyketide natural product. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

## Chemical Structure and Properties

**Rubiginone D2** is a member of the angucycline class of aromatic polyketides. Its chemical structure has been elucidated through detailed spectroscopic analysis.

Chemical Structure:

The formal name of **Rubiginone D2** is (2S,3S,4R)-3,4-dihydro-2,4-dihydroxy-8-methoxy-3-methyl-benz[a]anthracene-1,7,12(2H)-trione.[1]

Table 1: Chemical and Physical Properties of **Rubiginone D2**

Property	Value	Reference
CAS Number	274913-71-2	[1]
Molecular Formula	C <sub>20</sub> H <sub>16</sub> O <sub>6</sub>	[1]
Formula Weight	352.3 g/mol	[1]
Appearance	Solid	N/A
SMILES	<chem>O=C1C2=C(C(C3=C(OC)=CC=C31)=O)C=CC(=O)C2C4=O</chem>	[1]
InChI Key	DWIWLEGGRHIXAH-KDLNQGCSSA-N	[1]
Origin	Streptomyces sp. (strain Gö N1/5)	[1]

## Biological Activities

**Rubiginone D2** has demonstrated both antibacterial and anticancer activities.

### Antibacterial Activity

**Rubiginone D2** exhibits activity against Gram-positive bacteria.

Table 2: Antibacterial Spectrum of **Rubiginone D2**

Bacterial Strain	Activity	Concentration
Staphylococcus aureus	Active	64 µg/disc
Escherichia coli	Active	64 µg/disc
Bacillus subtilis	Not Active	64 µg/disc

### Anticancer Activity

**Rubiginone D2** has shown cytostatic activity against various human tumor cell lines. The potency of this activity is summarized by its GI<sub>50</sub> values.

Table 3: Anticancer Activity of **Rubiginone D2** (GI<sub>50</sub> values)

Cell Line	Cancer Type	GI <sub>50</sub> (μmol/L)
HM02	Gastric Cancer	0.1
KATO III	Gastric Cancer	0.7
HepG2	Liver Cancer	<0.1
MCF-7	Breast Cancer	7.5

## Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Rubiginone D2** are based on the initial discovery by Puder, Zeeck, and Beil, and general methodologies for similar compounds.

## Isolation and Purification of Rubiginone D2

The following is a generalized protocol for the isolation of **Rubiginone D2** from *Streptomyces* sp. Gö N1/5.

- **Fermentation:** *Streptomyces* sp. Gö N1/5 is cultured in a suitable liquid medium under aerobic conditions. The fermentation is carried out for a specific duration to allow for the production of secondary metabolites, including **Rubiginone D2**.
- **Extraction:** The culture broth is separated from the mycelium. The secondary metabolites are extracted from the culture filtrate and/or the mycelium using an organic solvent such as ethyl acetate.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to purify **Rubiginone D2**. This may include:
  - **Column Chromatography:** Initial separation on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

- Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing **Rubiginone D2**.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure **Rubiginone D2**.

## Antibacterial Activity Assay (Agar Diffusion Method)

- Preparation of Bacterial Lawn: A standardized suspension of the test bacterium is uniformly spread on the surface of an agar plate.
- Application of Compound: A sterile paper disc impregnated with a known concentration of **Rubiginone D2** (e.g., 64  $\mu$ g/disc) is placed on the agar surface.
- Incubation: The plates are incubated under conditions suitable for bacterial growth.
- Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured.

## Cytotoxicity Assay (e.g., MTT Assay)

- Cell Seeding: Human tumor cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **Rubiginone D2** and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
- Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

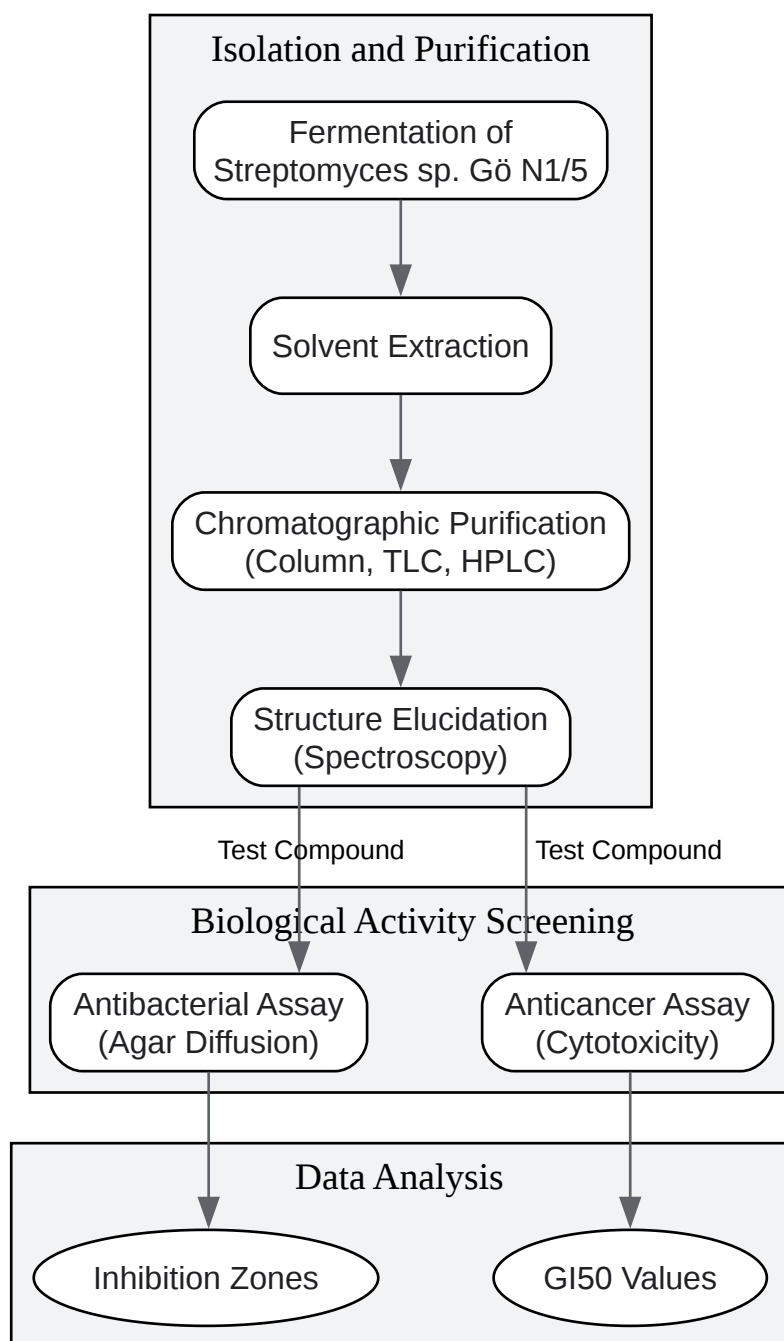
- **GI<sub>50</sub> Calculation:** The concentration of **Rubiginone D2** that inhibits cell growth by 50% (GI<sub>50</sub>) is calculated from the dose-response curve.

## Signaling Pathways and Mechanism of Action

As of the current literature, the specific signaling pathways modulated by **Rubiginone D2** in cancer cells have not been elucidated. Further research is required to determine its precise mechanism of action.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the discovery and initial biological characterization of **Rubiginone D2**.



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Caption: Workflow for the isolation, purification, and biological evaluation of **Rubiginone D2**.

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## References

- 1. New biologically active rubiginones from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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